molecular formula C16H19ClN4O3S2 B14931128 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide

Cat. No.: B14931128
M. Wt: 414.9 g/mol
InChI Key: JCGSGEKMTDQTKS-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE typically involves the formation of the thiazole ring followed by the introduction of the piperazine and acetamide groups. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H19ClN4O3S2

Molecular Weight

414.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C16H19ClN4O3S2/c1-26(23,24)21-8-6-20(7-9-21)10-15(22)19-16-18-14(11-25-16)12-2-4-13(17)5-3-12/h2-5,11H,6-10H2,1H3,(H,18,19,22)

InChI Key

JCGSGEKMTDQTKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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